An In-depth Technical Guide on the Physical Properties of (2-Chloro-1,3-thiazol-5-yl)methanol
An In-depth Technical Guide on the Physical Properties of (2-Chloro-1,3-thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for (2-Chloro-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties.
Core Physical and Chemical Properties
(2-Chloro-1,3-thiazol-5-yl)methanol is a solid organic compound with the molecular formula C₄H₄ClNOS and a molecular weight of 149.60 g/mol [1]. It is classified as an acute oral toxicant, a skin irritant, and a substance that can cause serious eye damage[1].
Quantitative Physical Properties
| Property | Value | Source | Notes |
| Molecular Formula | C₄H₄ClNOS | Sigma-Aldrich[1] | |
| Molecular Weight | 149.60 g/mol | Sigma-Aldrich[1] | |
| Physical Form | Solid | Sigma-Aldrich[1] | Also described as a Solid-Liquid Mixture. |
| Boiling Point | 302.8 °C at 760 mmHg | Sigma-Aldrich | This value may be a prediction as the supplier notes they do not perform analytical testing on this product[1]. |
| Melting Point | Not available | - | |
| Water Solubility | Not available | - | |
| pKa | Not available | - | |
| LogP | Not available | - |
Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally determined physical properties of (2-Chloro-1,3-thiazol-5-yl)methanol, the following established protocols can be employed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered (2-Chloro-1,3-thiazol-5-yl)methanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point (Siwoloboff Method)
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Sample Preparation: A small amount of (2-Chloro-1,3-thiazol-5-yl)methanol (if liquid, or melted if solid) is placed in a small-diameter test tube (fusion tube).
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Logical Flow for Boiling Point Determination
Caption: Process for micro boiling point determination.
Water Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
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Sample Preparation: A known excess amount of (2-Chloro-1,3-thiazol-5-yl)methanol is added to a known volume of distilled water in a sealed flask.
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved (2-Chloro-1,3-thiazol-5-yl)methanol in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Workflow for Solubility Measurement
Caption: Experimental steps for determining water solubility.
pKa Determination
The pKa is a measure of the acidity of a compound. For a compound like (2-Chloro-1,3-thiazol-5-yl)methanol, the acidity of the hydroxyl proton or the basicity of the thiazole nitrogen could be determined.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of (2-Chloro-1,3-thiazol-5-yl)methanol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (to determine pKb) or a strong base (to determine pKa) while the pH of the solution is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve's buffer region).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of (2-Chloro-1,3-thiazol-5-yl)methanol is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Signaling Pathways and Experimental Workflows
An extensive search of scientific literature and chemical databases did not yield specific information on signaling pathways directly modulated by (2-Chloro-1,3-thiazol-5-yl)methanol. While the thiazole moiety is a component of many biologically active molecules and drugs, including some that act as insecticides, the specific biological targets and mechanisms of action for this particular compound are not well-documented in publicly available resources.
Similarly, no detailed experimental workflows or reaction schemes involving (2-Chloro-1,3-thiazol-5-yl)methanol that would be suitable for visualization with Graphviz were found. The synthesis of related compounds, such as the insecticide Clothianidin, involves precursors that are structurally similar, but a direct, detailed workflow for the title compound is not described.
Therefore, the creation of diagrams for signaling pathways or specific, complex experimental workflows as requested is not feasible based on the currently available information.
Conclusion
This technical guide has summarized the known physical properties of (2-Chloro-1,3-thiazol-5-yl)methanol and provided detailed, standard protocols for the experimental determination of its key physical characteristics. While there is a scarcity of published experimental data for this specific compound, the methodologies outlined here provide a clear path for researchers to obtain this critical information. Further research is needed to elucidate the biological activities and potential mechanisms of action of (2-Chloro-1,3-thiazol-5-yl)methanol to understand its role in any potential signaling pathways.
